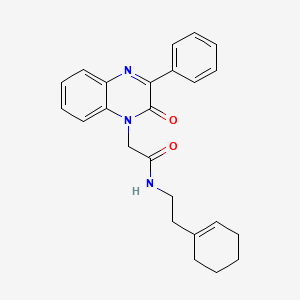

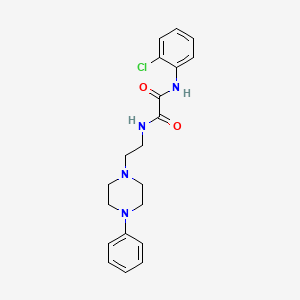

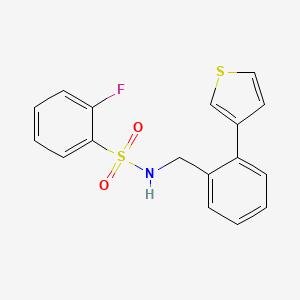

![molecular formula C24H24N2O4S B2387843 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005300-20-8](/img/structure/B2387843.png)

2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds to 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has focused on understanding their structural aspects and properties, particularly in relation to salt and inclusion compounds. Studies reveal that these compounds can form gels or crystalline solids upon treatment with various mineral acids. This behavior is influenced by the nature of the anions present in the acids, with non-planar anions facilitating gel formation. The structural investigation of these compounds has also highlighted their potential in forming host–guest complexes, which exhibit enhanced fluorescence emission, making them interesting for optical applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activity

The synthesis and evaluation of related compounds have been explored for their biological activities, including antimicrobial and anticancer potentials. For instance, specific derivatives have been synthesized and shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as leads for developing new antibacterial agents (Sri et al., 2014). Additionally, certain compounds within this chemical class have been developed as potent histone deacetylase (HDAC) inhibitors, demonstrating marked antiproliferative activity against cancer cells, such as prostate cancer cells. This suggests their application in cancer therapy, particularly as potential inhibitors of prostate cancer (Liu et al., 2015).

Pharmacological Applications

In the realm of pharmacology, compounds related to this compound have been investigated for their potential as modulators of biological targets. For example, novel compounds have been identified as potent and selective inhibitors of peripheral benzodiazepine receptors, offering insights into the design of new drugs targeting these receptors for therapeutic purposes (Chaki et al., 1999).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.

Mode of Action

The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can damage cell structures and lead to cell death. The generation of ROS is a common mechanism of action for many antibacterial agents.

Biochemical Pathways

The compound’s action leads to an increase in ROS within the bacterial cells This increase in ROS can disrupt various biochemical pathways within the bacteria, leading to cell death

Pharmacokinetics

The compound was found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .

Result of Action

The result of the compound’s action is bactericidal activity against the targeted bacteria . Transmission electron microscopy revealed a disturbed membrane architecture in the bacteria treated with the compound , indicating that the compound’s action leads to structural damage in the bacterial cells.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-12-13-23-19(16-20)8-6-14-26(23)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCREPCUNFVUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

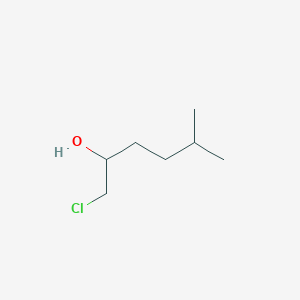

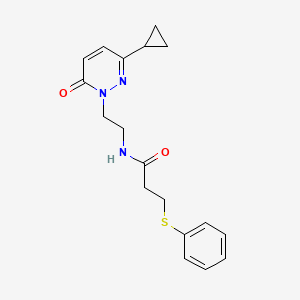

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide](/img/structure/B2387762.png)

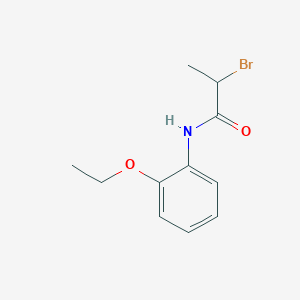

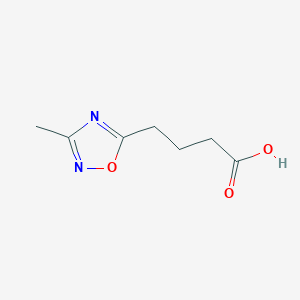

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

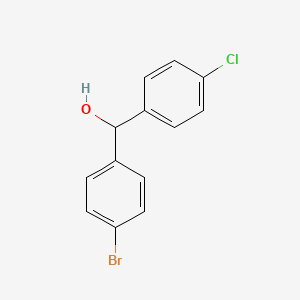

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

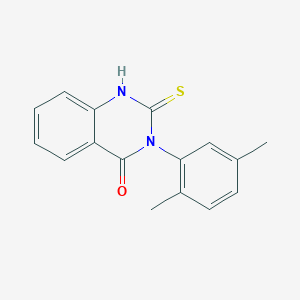

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)